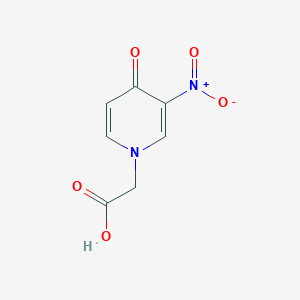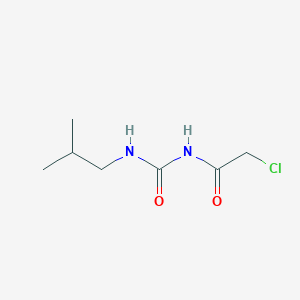
3-(2-Chloroacetyl)-1-(2-methylpropyl)urea
説明
“3-(2-Chloroacetyl)-1-(2-methylpropyl)urea” is a urea derivative. Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities. They can act as enzyme inhibitors, anticancer agents, antimicrobial agents, etc .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine with an acyl chloride in a nucleophilic addition-elimination reaction . The specific reactants would be 2-methylpropylamine and 2-chloroacetyl chloride.Chemical Reactions Analysis
As a urea derivative, this compound could undergo various chemical reactions. For example, it could react with additional amines to form substituted ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Optimization of Anticancer Drugs
1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, demonstrates the potential of urea derivatives in drug synthesis. This particular compound was optimized for higher yield and efficiency in the production of anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).
Biological Activity and Genotoxicity
Research on hydroxylated chloroethylnitrosoureas, compounds closely related to 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea, shows their potential in antitumor activity. These compounds have been studied for their mutagenicity and carcinogenicity, providing insights into the biological effects of urea derivatives (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).
Chemical Reactions and Synthesis Pathways
The study of urea derivatives includes understanding their chemical behavior under various conditions. For example, the rearrangement of 1-substituted 3-(3-pyridylmethyl) nitrosoureas to their N-nitroso isomers in acidic conditions shows the reactivity of similar urea compounds (Sueyoshi & Kamiya, 1981).
Interaction with Other Chemicals
The interaction of urea derivatives with other chemicals can lead to the formation of complexes, as seen in the study of 1,3-bis(4-nitrophenyl)urea. This research highlights how urea derivatives can interact with various anions and undergo changes like hydrogen bonding and deprotonation (Boiocchi et al., 2004).
Catalytic Activities
Urea derivatives show potential in catalytic activities, such as in the synthesis of aminocyanopyridines. This is exemplified by the study of dinuclear nickel complexes with urease-like intrinsic catalytic activities, indicating the versatile nature of urea compounds in catalysis (Kundu et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-N-(2-methylpropylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(2)4-9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOFVMEIKWYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213459 | |
| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560995-27-9 | |
| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560995-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
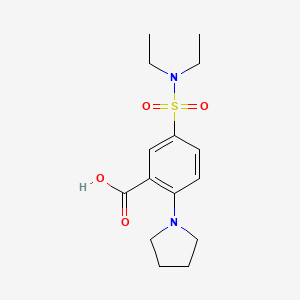
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)
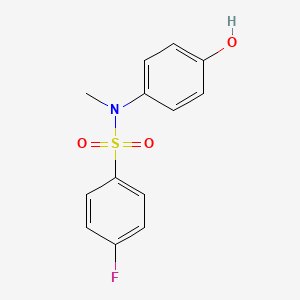
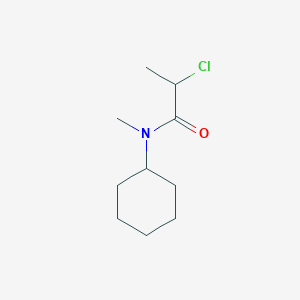

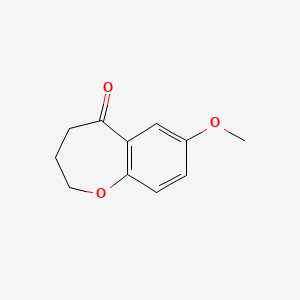
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B3384523.png)
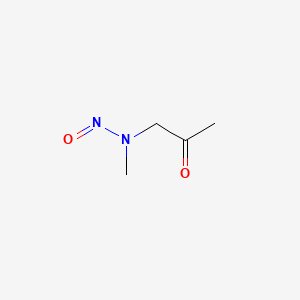



![2,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B3384565.png)
